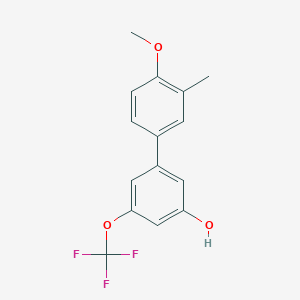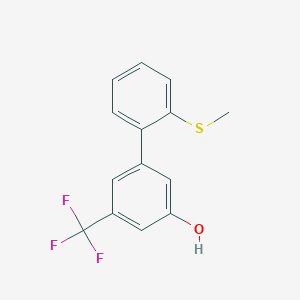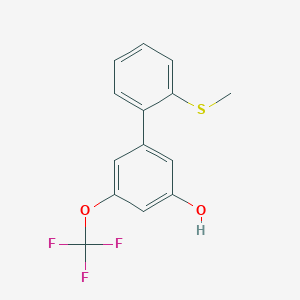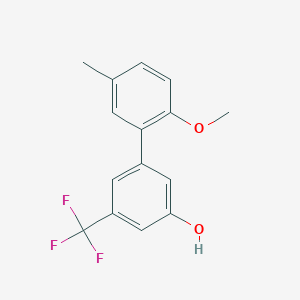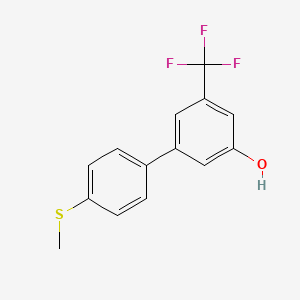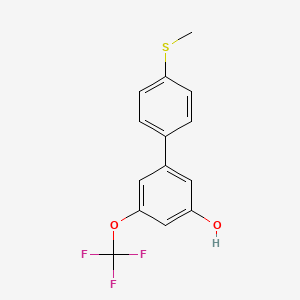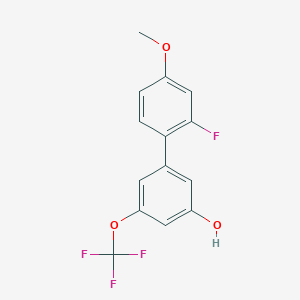
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, is a compound that has been researched for its potential applications in various scientific fields. It is a member of the phenol family, with a molecular formula of C10H7F4O2. The compound is a white solid with a melting point of 133-135°C and a boiling point of 181-183°C. It is soluble in a variety of organic solvents, including ethanol, acetone, and ethyl acetate.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, has been studied for its potential applications in various scientific fields. It has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of a variety of inflammatory diseases. Additionally, it has been investigated for its potential use as a corrosion inhibitor in metal surfaces and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, is not fully understood. However, it is believed that the compound is able to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thus reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, have been studied in animal models. Studies have shown that the compound is able to reduce inflammation and oxidative stress, as well as protect against DNA damage. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its relatively low cost, high purity, and ease of synthesis. Additionally, the compound is soluble in a variety of organic solvents, making it easy to work with. However, the compound is not commercially available, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, are still being investigated. Future research could focus on the compound’s use as an antioxidant and anti-inflammatory agent in the treatment of various diseases, as well as its potential use as a corrosion inhibitor and catalyst in organic reactions. Additionally, further studies could be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, is achieved through a condensation reaction between 2-fluoro-4-methoxyphenol and 3-trifluoromethylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 80-90°C and a pressure of 0.2-0.4 MPa. The product is then purified by recrystallization from an appropriate solvent.
Eigenschaften
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-11-2-3-12(13(15)7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWZOKHNNOUNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686616 |
Source


|
| Record name | 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1262004-03-4 |
Source


|
| Record name | 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

